N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-1,1-dioxothiolane-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-8(2,3)9-15(12,13)7-4-5-14(10,11)6-7/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVWJNHXJZVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide typically involves multiple steps. One common method includes the reaction of tert-butyl nitrite with a suitable precursor under mild conditions . Another approach involves the use of tert-butyl esters in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl nitrite as an oxidizing agent.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with azide ions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, sodium hydroxide, and azide salts. Reaction conditions often involve mild temperatures and the use of polar aprotic solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various azide derivatives .
Scientific Research Applications
N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-N bonds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The tert-butyl group may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide Derivatives
Sulfonamides are a well-studied class of compounds with diverse applications, including antibiotics (e.g., sulfamethoxazole) and carbonic anhydrase inhibitors (e.g., acetazolamide). Key comparisons include:
| Property | N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide | Generic Sulfonamide (e.g., Sulfamethoxazole) |
|---|---|---|
| Core Structure | Tetrahydrothiophene-sulfone ring | Benzene ring |
| Substituent | tert-butyl (hydrophobic, bulky) | Amino/methyl groups (polar) |
| Solubility | Likely lower due to tert-butyl group | Higher aqueous solubility |
| Synthetic Complexity | Requires specialized coupling (e.g., thiophene boronic acid derivatives) | Straightforward sulfonation/amination |
Thiophene-containing Compounds
Thiophene derivatives, such as 3-thiophenylboronic acid (C₆H₄SBr, ), are often used in cross-coupling reactions. The target compound’s tetrahydrothiophene-sulfone core differs in oxidation state and ring saturation, which impacts electronic properties and reactivity:
| Property | This compound | 3-Thiophenylboronic Acid |
|---|---|---|
| Ring Saturation | Fully saturated (tetrahydrothiophene) | Aromatic thiophene |
| Functional Groups | Sulfone, sulfonamide | Boronic acid |
| Applications | Potential pharmaceutical use | Suzuki-Miyaura coupling |
Role of tert-Butyl Substituent
The tert-butyl group is a recurring motif in polymers and bioactive molecules. In tert-butyl acrylate (TBA, ), this group imparts hydrophobicity and rigidity to copolymers. Similarly, in the target compound, the tert-butyl substituent likely:
- Reduces solubility in polar solvents, enhancing lipid membrane permeability.
- Contributes to thermal stability , as observed in TGA analyses of related compounds () .
Biological Activity
N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of proteasome activity. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound features a thiophene sulfonamide structure, which is known for its diverse biological activities. The tert-butyl group enhances lipophilicity, potentially influencing the compound's bioavailability and interaction with biological targets.
Chemical Formula: C₉H₁₁N₃O₂S
Molecular Weight: 213.26 g/mol
SMILES Representation: CC(C)(C)N1C(=O)C(S(=O)(=O)N)C(=O)C1
1. Proteasome Inhibition
Research indicates that thiophene sulfonamides, including this compound, exhibit significant proteasome inhibitory activity. Proteasome inhibition is crucial in cancer therapy as it leads to the accumulation of pro-apoptotic factors and inhibition of tumor cell proliferation.
In a study assessing various thiophene sulfonamides, the compound demonstrated an IC₅₀ value indicative of effective inhibition of the chymotrypsin-like (CT-L) activity of the proteasome. The following table summarizes the IC₅₀ values of related compounds:
| Compound Name | IC₅₀ (μM) | Reference |
|---|---|---|
| This compound | 3.0 ± 1.6 | |
| Compound 39 (analog) | 0.44 - 1.01 | |
| Bortezomib (Velcade™) | 0.7 |
2. Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of thiophene sulfonamides have shown that modifications at specific positions can significantly enhance their biological activity. For instance, substituting different groups at the sulfonamide nitrogen or altering the thiophene ring can lead to compounds with improved potency against proteasome inhibition.
Key Findings:
- The presence of a hydrophobic tert-butyl group increases lipophilicity.
- Variations in the sulfonamide moiety influence binding affinity to proteasome active sites.
- Compounds with additional reactive groups demonstrated enhanced irreversible binding capabilities.
3. Case Studies and Applications
Several case studies have illustrated the therapeutic potential of this compound:
Case Study 1: Cancer Cell Proliferation
In vitro studies on breast cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers. The mechanism was attributed to proteasome inhibition leading to the accumulation of pro-apoptotic proteins.
Case Study 2: Inflammatory Disorders
The compound has also been evaluated for its anti-inflammatory properties. In models of inflammatory diseases, it demonstrated efficacy by inhibiting cytokine production and reducing inflammation markers.
Q & A
Q. What are the key steps for synthesizing N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1λ⁶-thiophene-3-sulfonamide?
- Methodological Answer : Synthesis typically involves:
Sulfonamide Core Formation : Reacting a sulfonyl chloride derivative (e.g., 1,1-dioxotetrahydrothiophene-3-sulfonyl chloride) with tert-butylamine under basic conditions (e.g., NaHCO₃) in anhydrous tetrahydrofuran (THF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity is confirmed via HPLC (>95%) .
- Critical Parameters : Temperature control (0–5°C during sulfonamide bond formation) and inert atmosphere (N₂) to prevent hydrolysis .
Q. How is the compound characterized structurally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) identify tert-butyl (δ ~1.2 ppm, singlet) and sulfonamide protons (δ ~7.5–8.0 ppm, broad) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₅NO₄S₂: 278.06) .
- Infrared (IR) Spectroscopy : Key peaks include S=O stretches (~1350–1150 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Q. What solvents are compatible with this compound for solubility studies?
- Methodological Answer : Solubility varies with polarity:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| DMSO | >50 |
| Methanol | ~10 |
| Water | <0.1 |
| Use DMSO for stock solutions; dilute in aqueous buffers (pH 7.4) for biological assays . |
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) for sulfonamide bond formation efficiency. DBU improves yields by 15–20% via deprotonation .
- Solvent Optimization : Replace THF with acetonitrile for faster reaction kinetics (reflux at 80°C, 4 hours) .
- Scale-Up Adjustments : Use continuous flow chemistry to maintain temperature uniformity and reduce side products .
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13, 40°C, 72 hours) and analyze via:
- UPLC-PDA : Quantify degradation products (e.g., sulfonic acid derivatives at pH <2) .
- LC-MS/MS : Identify hydrolyzed intermediates (e.g., tert-butylamine release at pH >10) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life (t₉₀) at 25°C .
Q. What strategies validate biological target interactions without commercial assays?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to enzymes like carbonic anhydrase, a common sulfonamide target .
- Molecular Dynamics Simulations : Dock the compound into protein active sites (e.g., COX-2) using AutoDock Vina; validate with mutagenesis studies .
- In Vitro Functional Assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination via fluorometric assays) .
Q. How does the tert-butyl group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Tert-butyl groups reduce oxidative metabolism by CYP3A4, extending half-life (t₁/₂ > 120 mins) .
- Comparative Analysis : Replace tert-butyl with methyl or cyclopropyl groups; observe 2–3x faster clearance in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
